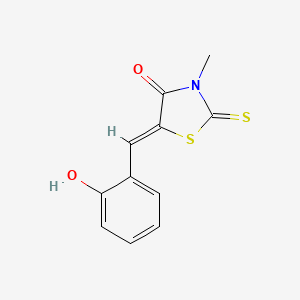![molecular formula C28H31N3O3 B14920385 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920385.png)
1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This involves treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with piperazine and 4-methoxyphenol under suitable conditions to form the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific functional groups, such as the carbonyl group.
Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can lead to the formation of carbazole-3,6-dione.
Scientific Research Applications
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The carbazole moiety is known for its ability to intercalate into DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: Shares the carbazole moiety but lacks the piperazine and methoxyphenoxy groups.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Similar structure but with different functional groups.
Uniqueness
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its combination of a carbazole moiety, a piperazine ring, and a methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler carbazole derivatives.
Properties
Molecular Formula |
C28H31N3O3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C28H31N3O3/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)28(32)20-34-23-11-9-22(33-2)10-12-23/h4-13,18H,3,14-17,19-20H2,1-2H3 |
InChI Key |
VMXQZWRKVFDITE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14920302.png)
![1-(4-chlorophenyl)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]ethanone](/img/structure/B14920304.png)
![3,4-dimethoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14920310.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B14920312.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14920353.png)
![(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920358.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate](/img/structure/B14920382.png)
![1H-benzotriazol-1-ylmethyl 3-phenyl-3-[(trifluoroacetyl)amino]propanoate](/img/structure/B14920386.png)

